

# Technical Support Center: The Discontinuation of Epofolate (FOL-005) Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Epofolate |           |
| Cat. No.:            | B1191756  | Get Quote |

This technical support center provides information regarding the clinical development and subsequent discontinuation of the drug candidate formerly known as **Epofolate**, which is more accurately identified as FOL-005. This resource is intended for researchers, scientists, and drug development professionals who may have been tracking the progress of this compound.

### Frequently Asked Questions (FAQs)

Q1: What was the drug candidate "Epofolate" and what was its intended therapeutic use?

A1: The drug candidate in question is FOL-005, a proprietary peptide-based drug developed by the Swedish company Follicum AB. It is a modified, short version of the endogenous protein osteopontin.[1] The primary therapeutic indication for which FOL-005 was being clinically developed was androgenetic alopecia (common hair loss).

Q2: Why was the clinical development of FOL-005 for hair loss discontinued?

A2: The clinical development of FOL-005 as a pharmaceutical treatment for hair loss was discontinued due to insufficient efficacy demonstrated in the Phase IIa clinical trials. In May 2021, Follicum AB announced top-line results from the study which did not show a statistically significant effect compared to placebo. Following an independent review which confirmed the initial findings, the company decided in June 2021 to halt further development of FOL-005 for this indication.[2]

Q3: What were the key results from the final Phase IIa clinical trial of FOL-005?







A3: A Phase IIa study completed in 2018 with an injectable formulation of FOL-005 showed a borderline statistically significant increase in hair growth at the highest dose compared to baseline (p=0.078).[3] However, a subsequent Phase IIa study with a topical formulation, for which top-line data was reported in 2021, did not meet its primary endpoints and failed to demonstrate a significant difference in hair growth compared to placebo. This ultimately led to the decision to discontinue its development as a drug for alopecia.[2]

Q4: What has happened to Follicum AB and the FOL-005 asset?

A4: In September 2021, Coegin Pharma AS announced its agreement to acquire Follicum AB, a merger that was completed on February 7, 2022.[4][5] Following the acquisition, Coegin Pharma has repurposed FOL-005. Instead of pursuing a pharmaceutical drug approval, Coegin Pharma is now developing FOL-005 as a cosmetic product for improving hair quality and for enhancing eyelashes.[6]

Q5: What is the current development status of FOL-005?

A5: As of April 2024, Coegin Pharma has developed a new formulation of FOL-005 and has completed safety studies, demonstrating good skin compatibility.[6] The company is in the process of registering FOL-005 as a cosmetic ingredient and is exploring partnerships for a global market release. The focus has shifted from a hair growth drug to a cosmetic product for hair and eyelash enhancement.[6]

#### **Quantitative Data Summary**

Table 1: Summary of Key Efficacy Endpoints from the 2018 Phase IIa Study of Injectable FOL-005



| Parameter                                                          | Result at Highest Dose | Statistical Significance (p-value) |
|--------------------------------------------------------------------|------------------------|------------------------------------|
| Increase in Hair Growth (vs.<br>Baseline)                          | 7 hairs per cm²        | 0.078                              |
| Increase in Hair Follicles in<br>Anagen (Growth) Phase<br>(Median) | 11%                    | Not Reported                       |
| Change in Anagen to Telogen<br>(Resting) Phase Ratio<br>(Median)   | +18%                   | Not Reported                       |
| Change in Anagen to Telogen Phase Ratio for Placebo (Median)       | -16%                   | Not Reported                       |

Data sourced from the Follicum AB press release, November 2018.[3]

## **Experimental Protocols**

Protocol: Phase IIa Clinical Trial for Topical FOL-005

- Objective: To evaluate the efficacy and safety of a topical formulation of FOL-005 in male subjects with androgenetic alopecia.
- Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Participants: Approximately 200 male subjects with diagnosed androgenetic alopecia.
- Intervention: Subjects were randomized to receive one of three different strengths of a topical cream formulation of FOL-005 or a placebo cream.
- Application: Subjects self-applied the assigned cream to the scalp for a duration of four months.
- Primary Efficacy Endpoint: The primary outcome measure was the change in hair density (hair count per cm²) from baseline to the end of the treatment period, as assessed by



phototrichogram.

• Safety and Tolerability: Assessed through the monitoring and recording of adverse events, physical examinations, and laboratory safety panels.

#### **Visualizations**



Click to download full resolution via product page



Figure 1: Simplified workflow of the Phase IIa clinical trial for topical FOL-005.



Click to download full resolution via product page

Figure 2: Postulated signaling pathway for FOL-005 in hair follicle stimulation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Follicum AB announces that all patients have completed the treatment with FOL-005 in the Phase IIa study against hair loss. Inderes [inderes.fi]
- 2. Newsroom [websolutions.klassisk.newsroom.cision.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Coegin Pharma AS completed the acquisition of Follicum AB. | MarketScreener [marketScreener.com]
- 5. Coegin Pharma AS completed the acquisition of Follicum AB. | MarketScreener India [in.marketscreener.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Support Center: The Discontinuation of Epofolate (FOL-005) Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191756#why-was-the-clinical-development-of-epofolate-discontinued]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com